molecular formula C18H23FN4O2 B6958766 N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B6958766
M. Wt: 346.4 g/mol
InChI Key: AJABEMBOOUUIBU-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, a methoxy group, and a pyrrolidine carboxamide moiety.

Properties

IUPAC Name

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12(15-9-14(19)6-7-17(15)25-3)21-18(24)23-8-4-5-16(23)13-10-20-22(2)11-13/h6-7,9-12,16H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJABEMBOOUUIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)NC(=O)N2CCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Fluorinated Aromatic Intermediate:

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The fluorinated aromatic intermediate is then coupled with the pyrazole derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine ring and its subsequent functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics, bioavailability, and potential as a drug candidate.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and methoxy group may enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
  • N-[1-(3-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Uniqueness

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring, which may confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

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